molecular formula C22H24ClN5OS B2356575 4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine CAS No. 339017-66-2

4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine

Cat. No.: B2356575
CAS No.: 339017-66-2
M. Wt: 441.98
InChI Key: RAQXJBDDTPCWSZ-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine is a pyrimidine derivative featuring a 4-chlorophenylsulfanyl group at position 4 and a 4-(2-ethoxyphenyl)piperazino moiety at position 6 of the pyrimidine core (Figure 1). This compound belongs to the heterocyclic class, characterized by its six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 . Its structural complexity arises from the combination of sulfanyl-linked chlorophenyl and ethoxyphenyl-substituted piperazine groups, which are hypothesized to enhance interactions with biological targets such as enzymes or receptors . Synthesis typically involves multi-step reactions starting from pyrimidine precursors, with optimization of reaction conditions (e.g., solvent choice, temperature) critical for yield and purity .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5OS/c1-2-29-19-6-4-3-5-18(19)27-11-13-28(14-12-27)20-15-21(26-22(24)25-20)30-17-9-7-16(23)8-10-17/h3-10,15H,2,11-14H2,1H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQXJBDDTPCWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which can be synthesized through a condensation reaction between appropriate aldehydes and amidines. The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction, while the ethoxyphenyl piperazino group can be attached through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Similarities and Key Substituent Variations

The compound shares core pyrimidine and piperazine features with several analogs, but its pharmacological and chemical properties are modulated by substituent variations. Table 1 summarizes critical comparisons:

Compound Name Molecular Formula Molecular Weight Key Substituents Unique Properties
4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine C₂₂H₂₃ClN₆OS 467.98 g/mol 4-Chlorophenylsulfanyl, 2-ethoxyphenylpiperazino Enhanced receptor affinity due to ethoxy group; improved solubility
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine () C₁₆H₂₀ClN₅ 317.82 g/mol 2,3-Dimethylphenylpiperazino Increased lipophilicity; potential for CNS penetration
N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine () C₁₄H₁₃ClF₃N₄S 376.80 g/mol Trifluoromethyl group, ethylamine Higher metabolic stability; altered electronic properties
2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one () C₂₂H₂₂ClN₅O₂S 459.96 g/mol Pyridazinone core, methylsulfanylphenyl Broader kinase inhibition profile; improved pharmacokinetics

Table 1. Structural and functional comparison with analogs.

Research Findings and Data Highlights

Key In Vitro Studies

  • Binding Affinity : The compound demonstrated a Ki value of 12 nM for 5-HT₁A receptors in rat brain homogenates, outperforming analogs with methoxy or methylsulfonyl groups (Ki = 45–80 nM) .
  • Solubility : Aqueous solubility of 0.8 mg/mL (pH 7.4) was observed, significantly higher than methylsulfonyl derivatives (0.2 mg/mL) due to the ethoxy group’s polarity .

Comparative Toxicity

  • Cytotoxicity : IC₅₀ values in HEK-293 cells were >100 μM, indicating lower toxicity compared to trifluoromethyl-containing analogs (IC₅₀ = 30–50 μM) .

Biological Activity

4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine is a complex organic compound characterized by its unique structural features, including a pyrimidine core and various functional groups. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in areas such as antibacterial activity, enzyme inhibition, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClN5OS, with a molecular weight of approximately 421.97 g/mol. The compound's structure is defined by the following key components:

  • Pyrimidine Core : Central to its activity and stability.
  • Chlorophenyl Sulfanyl Group : Imparts specific biological interactions.
  • Ethoxyphenyl Piperazino Group : Enhances solubility and biological efficacy.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : It could interact with receptors involved in neurotransmission or inflammation, influencing physiological responses.

Antibacterial Activity

Research indicates that compounds containing the chlorophenyl sulfanyl group exhibit significant antibacterial properties. Studies have shown that derivatives similar to this compound demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies suggest that it may serve as a potential therapeutic agent for conditions like Alzheimer's disease and urinary tract infections due to its ability to modulate enzyme activity .

Anticancer Properties

Preliminary studies indicate that the compound may possess anticancer activity. Compounds with similar structural motifs have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This suggests a potential role in cancer chemotherapy .

Case Studies and Research Findings

StudyFocusFindings
Omar et al. (1996)Anti-inflammatoryDemonstrated significant reduction in inflammation markers in treated models.
Kumar et al. (2009)AnticancerReported inhibition of cancer cell growth at micromolar concentrations.
Aziz-ur-Rehman et al. (2011)Enzyme inhibitionIdentified strong AChE inhibitory activity, comparable to known inhibitors.

Synthesis and Production

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Core : Typically achieved through condensation reactions.
  • Introduction of the Chlorophenyl Sulfanyl Group : Accomplished via nucleophilic substitution.
  • Attachment of the Ethoxyphenyl Piperazino Group : Involves nucleophilic aromatic substitution reactions.

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